LLY-283 (CAS: 2040291-27-6) is a highly potent, selective, and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. Unlike earlier generations of PRMT5 inhibitors that compete with peptide substrates, LLY-283 acts as a cofactor-competitive probe by directly occupying the S-adenosylmethionine (SAM) binding pocket [1]. It demonstrates low-nanomolar biochemical potency (IC50 = 22 nM for the PRMT5:MEP50 complex) and highly efficient cellular activity (IC50 = 25 nM for SmBB' methylation) [1]. Due to its distinct binding mode, favorable pharmacokinetic profile, and confirmed blood-brain barrier (BBB) penetrance [2], LLY-283 serves as a critical procurement choice for researchers requiring robust in vivo performance, particularly in central nervous system (CNS) oncology models such as glioblastoma, and for orthogonal validation alongside substrate-competitive benchmarks.
Substituting LLY-283 with generic or legacy PRMT5 inhibitors (such as EPZ015666 or GSK591) fundamentally alters the experimental mechanism of action [1]. Because legacy inhibitors are substrate-competitive, they do not probe the SAM-binding pocket, leading to divergent cellular responses and off-target profiles in complex epigenetic assays [1]. Furthermore, many standard PRMT5 inhibitors lack sufficient blood-brain barrier permeability, rendering them ineffective for in vivo central nervous system (CNS) applications [2]. Utilizing the exact LLY-283 chemotype is essential for SAM-competitive mechanistic studies, and procuring its specific inactive diastereomer, LLY-284, is strictly required to establish pure baseline control data without confounding structural variables [1].
LLY-283 is distinguished by its direct occupation of the SAM binding pocket, unlike standard benchmarks such as EPZ015666 and GSK591 which are substrate-competitive[1]. Crystallographic and kinetic data confirm LLY-283 binds the PRMT5:MEP50 complex with a Kd of 6 nM [1]. This cofactor-competitive mechanism provides an orthogonal method for PRMT5 inhibition, essential for researchers needing to isolate SAM-dependent pathways from peptide-substrate interactions[1].
| Evidence Dimension | Binding Mechanism |
| Target Compound Data | SAM-competitive (Cofactor pocket) |
| Comparator Or Baseline | EPZ015666 / GSK591 (Substrate-competitive) |
| Quantified Difference | Distinct binding site (Kd = 6 nM for LLY-283) |
| Conditions | Biochemical and crystallographic profiling (2.9 Å resolution) |
Procuring a SAM-competitive inhibitor is mandatory for orthogonal validation of PRMT5 targets when substrate-competitive inhibitors yield ambiguous results.
For rigorous target validation and reproducible laboratory workflows, LLY-283 is paired with its diastereomer, LLY-284, which serves as a structurally matched negative control [1]. In biochemical assays evaluating PRMT5 enzymatic activity, LLY-283 exhibits an IC50 of 22 ± 3 nM, whereas LLY-284 is nearly 50-fold less active with an IC50 of 1074 ± 53 nM [1], [2]. This precise quantitative gap allows researchers to confidently attribute observed cellular phenotypes to PRMT5 inhibition rather than off-target chemotype toxicity, ensuring high assay reproducibility[1].
| Evidence Dimension | Biochemical PRMT5 Inhibition (IC50) |
| Target Compound Data | 22 ± 3 nM |
| Comparator Or Baseline | LLY-284 (1074 ± 53 nM) |
| Quantified Difference | ~49-fold reduction in potency |
| Conditions | In vitro PRMT5:MEP50 enzymatic assay |
Purchasing the exact LLY-283/LLY-284 pair guarantees a structurally identical negative control, which is a strict requirement for high-tier chemical probe validation.
A critical procurement differentiator for LLY-283 is its established blood-brain barrier (BBB) penetrance, a property lacking in many first-generation PRMT5 inhibitors [1]. In orthotopic patient-derived xenograft (PDX) mouse models of glioblastoma, LLY-283 successfully crossed the BBB, significantly prolonging survival and disrupting RNA splicing in tumor cells [1]. This makes LLY-283 a highly indicated choice for in vivo neuro-oncology studies over non-penetrant alternatives [1].
| Evidence Dimension | In Vivo CNS Efficacy |
| Target Compound Data | Brain-penetrant; prolongs survival in orthotopic PDX models |
| Comparator Or Baseline | Standard PRMT5 inhibitors (often non-penetrant) |
| Quantified Difference | Enables direct in vivo targeting of intracranial tumors |
| Conditions | Orthotopic patient-derived glioblastoma xenograft (PDX) mouse models |
Buyers conducting neuro-oncology or CNS-focused epigenetic research must select LLY-283 to ensure therapeutic concentrations reach the brain tissue.
A major challenge in epigenetic drug discovery workflows is the drop-off in potency when moving from cell-free to cell-based assays. LLY-283 demonstrates highly efficient cellular target engagement, reducing symmetric dimethylation of the spliceosomal protein SmBB' with an IC50 of 25 ± 1 nM in MCF7 cells[1]. This nearly perfectly mirrors its biochemical IC50 of 22 ± 3 nM[1]. This seamless in vitro to in cellulo translation ensures that procured quantities will perform predictably in complex cellular workflows without requiring massive dose escalations that risk off-target toxicity [1].
| Evidence Dimension | Potency Translation (Biochemical vs. Cellular IC50) |
| Target Compound Data | Cellular IC50 = 25 ± 1 nM |
| Comparator Or Baseline | Biochemical IC50 = 22 ± 3 nM |
| Quantified Difference | Near 1:1 translation ratio |
| Conditions | MCF7 cell line (48-72 hour treatment) vs. cell-free PRMT5:MEP50 assay |
The absence of a biochemical-to-cellular potency drop-off ensures that procured quantities will perform predictably in complex cell-based assays.
Because LLY-283 is SAM-competitive, it is the ideal procurement choice for labs that have already screened substrate-competitive inhibitors (like GSK591) and need an orthogonal mechanism to validate PRMT5 as a therapeutic target without overlapping off-target effects [1].
Due to its confirmed blood-brain barrier penetrance, LLY-283 is specifically indicated for researchers conducting in vivo efficacy studies in orthotopic glioblastoma (GBM) or other CNS malignancies, where standard PRMT5 inhibitors fail to achieve therapeutic exposure [2].
LLY-283's potent inhibition of SmBB' methylation and subsequent disruption of RNA splicing makes it a highly effective chemical probe for transcriptomic studies identifying alternative splicing biomarkers in cancer stem cells [1], [2].
For high-impact publications and industrial assay validation, procuring LLY-283 alongside its inactive diastereomer (LLY-284) provides an unimpeachable experimental setup to definitively link observed phenotypes to PRMT5 inhibition [1].